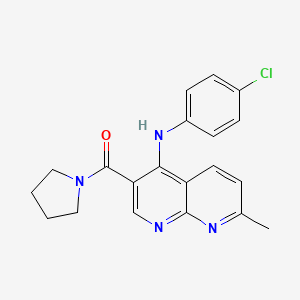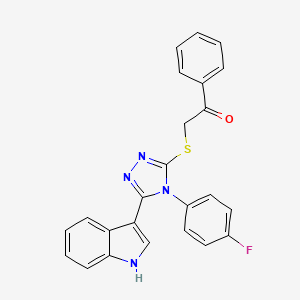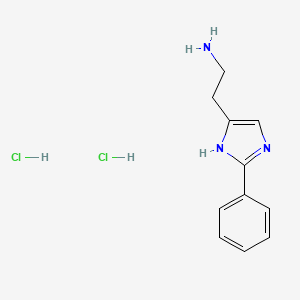![molecular formula C14H19N B2842661 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287287-00-5](/img/structure/B2842661.png)
3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound that is used as a reagent in a variety of syntheses . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .
Synthesis Analysis
The synthesis of 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine involves several steps. The readily available bicyclo[1.1.1]pentan-1-amine substructure is converted to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine is characterized by a bicyclo[1.1.1]pentane (BCP) core. The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Chemical Reactions Analysis
The chemical reactions involving 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine are diverse. It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .Future Directions
The future directions for the use of 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine in drug discovery are promising. The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-9-4-11(3)12(5-10(9)2)13-6-14(15,7-13)8-13/h4-5H,6-8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXCYUAEYYEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C23CC(C2)(C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2842583.png)
![7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2842584.png)



![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)

![4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2842594.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)